5-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide
Description
5-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide backbone substituted with a 3,4-dichlorophenyl group and a 1,3-thiazol-2-yl moiety.
Properties
Molecular Formula |
C14H8Cl2N2O2S |
|---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C14H8Cl2N2O2S/c15-9-2-1-8(7-10(9)16)11-3-4-12(20-11)13(19)18-14-17-5-6-21-14/h1-7H,(H,17,18,19) |
InChI Key |
BHNRHWYZONDKSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C(=O)NC3=NC=CS3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Assembly of the Furan-Thiazole Scaffold
The most widely reported method involves a two-step process:
- Synthesis of 5-(3,4-Dichlorophenyl)Furan-2-Carbonyl Chloride :
Furan-2-carboxylic acid reacts with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C to form the corresponding acyl chloride. This intermediate is unstable and must be used immediately in the next step.
- Amidation with 1,3-Thiazol-2-Amine :
The acyl chloride is treated with 1,3-thiazol-2-amine in the presence of triethylamine (Et₃N) as a base, facilitating nucleophilic acyl substitution. The reaction proceeds in anhydrous dioxane at room temperature, yielding the target carboxamide after 12–24 hours.
Representative Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | SOCl₂ | CH₂Cl₂ | 0–5°C | 2 h | 92% |
| 2 | Et₃N | Dioxane | 25°C | 24 h | 78% |
One-Pot Tandem Synthesis
Recent advances have explored one-pot methodologies to reduce purification steps. In this approach, in-situ generation of the acyl chloride is followed by direct amidation. For instance, a mixture of furan-2-carboxylic acid, SOCl₂, and 1,3-thiazol-2-amine in tetrahydrofuran (THF) achieves a combined yield of 68%. However, this method requires precise stoichiometric control to minimize side reactions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dioxane and DMF enhance the solubility of intermediates, whereas nonpolar solvents (e.g., toluene) lead to premature precipitation and reduced yields. Elevated temperatures (40–50°C) accelerate the amidation step but risk decomposition of the thiazole moiety.
Catalytic Additives
The addition of 4-dimethylaminopyridine (DMAP) as a catalyst improves acyl transfer efficiency, increasing yields by 12–15%. Conversely, protic additives (e.g., methanol) hydrolyze the acyl chloride intermediate, necessitating strictly anhydrous conditions.
Purification and Characterization
Crude product is purified via column chromatography using silica gel and ethyl acetate/hexane (3:7 v/v) as the eluent. Recrystallization from hot ethanol yields analytically pure material (>99% by HPLC).
Spectroscopic Data:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.83 (m, 2H, Ar-H), 7.61 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (d, J = 3.6 Hz, 1H, thiazole-H), 7.12 (d, J = 3.6 Hz, 1H, thiazole-H), 6.95 (s, 1H, furan-H).
- IR (KBr): 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch).
Scalability and Industrial Relevance
Bench-scale syntheses (1–10 g) achieve consistent yields of 70–75%, but industrial-scale production faces challenges in waste management due to halogenated byproducts. Continuous-flow reactors are being investigated to improve throughput and reduce solvent usage.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may result in various substituted derivatives.
Scientific Research Applications
Structural Characteristics
This compound is characterized by:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Thiazole Moiety : A five-membered ring containing sulfur and nitrogen, known for its biological activity.
- Dichlorophenyl Group : Enhances electronic properties, potentially influencing biological interactions.
These features contribute to its diverse applications, particularly in drug development.
Research indicates that compounds featuring thiazole and furan moieties exhibit significant biological activity, particularly anticancer properties. The presence of the dichlorophenyl group may enhance this activity due to its electronic properties, which can influence binding interactions with biological targets.
Anticancer Properties
The compound has shown promising results in various studies targeting cancer cell lines. For instance:
- In vitro Studies : Evaluation against human epithelial cell lines such as breast (MCF-7), colon (HCT-116), and prostate (PC-3) revealed significant antiproliferative activity .
- Mechanism of Action : Molecular docking studies suggest that it interacts with specific proteins or enzymes involved in cancer progression, including vascular endothelial growth factor receptor-2 (VEGFR-2) .
Synthesis and Derivatives
The synthesis of 5-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. Methods include:
- Knoevenagel Reactions : Used for forming carbon-carbon bonds.
- Microwave Irradiation : Enhances yields and reaction rates compared to classical methods .
Comparison with Related Compounds
The compound shares structural similarities with other thiazole and furan derivatives. A comparative analysis is provided below:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-(2-chlorophenyl)-N-(thiazol-2-yl)furan-2-carboxamide | Thiazole and furan rings | Anticancer activity | Substituted phenyl group enhances activity |
| N-(thiazol-2-yl)benzamide | Thiazole ring with benzamide | Antagonist for ion channels | Lacks furan component |
| 5-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide | Similar structure but different chlorine position | Potentially similar bioactivity | Variation in halogen substitution affects binding |
Pharmacological Significance
The pharmacological potential of 5-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide extends beyond anticancer applications. It may also act as a lead compound for developing therapeutics targeting various diseases due to its ability to bind to multiple biological targets .
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural Variations and Molecular Features
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |
|---|---|---|---|
| 5-(3,4-Dichlorophenyl)-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide | C24H16Cl2N4O2 | 475.32 | Benzotriazole ring instead of thiazole; 4-methylphenyl substitution |
| 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | C11H8Cl2N2OS | 303.17 | Acetamide backbone; twisted dihedral angle (61.8°) between dichlorophenyl and thiazol rings |
| 5-(3-Chloro-2-methylphenyl)-N-(1,3-thiazol-2-yl)-2-furamide | C15H11ClN2O2S | 318.78 | Methyl substitution on phenyl; reduced steric bulk compared to dichlorophenyl analogs |
| 5-(2-Chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | C15H12ClN3O3S | 365.80 | Thiadiazole ring with methoxymethyl group; altered electronic profile |
| N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5-(N-(3-(trifluoromethyl)phenyl)sulfamoyl)furan-2-carboxamide | C16H12F3N5O4S2 | 491.42 | Sulfamoyl and trifluoromethyl groups; enhanced hydrogen-bonding capacity |
Computational and Experimental Validation
- ’s Pipeline : Molecular docking and ADMET profiling prioritize analogs with optimal steric and electronic compatibility for viral fusion inhibition. The benzotriazole derivative’s bulkier structure may hinder entry into hydrophobic pockets compared to thiazole-based compounds .
- Crystallographic Data : provides empirical structural data critical for understanding intermolecular interactions, while computational models () predict binding without experimental validation .
Biological Activity
5-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide is a synthetic organic compound with notable biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Features
The compound features a furan ring, a thiazole moiety, and a dichlorophenyl group. These structural elements contribute to its biological activity by influencing interactions with various biological targets such as enzymes and receptors. The presence of both aromatic and heteroaromatic systems enhances its potential as a therapeutic agent.
Research indicates that compounds with thiazole and furan moieties exhibit significant anticancer properties. The mechanisms through which 5-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide exerts its effects likely involve:
- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of thiazole can inhibit the growth of various cancer cell lines by interacting with specific proteins or enzymes within cells.
- Binding Interactions : Molecular dynamics simulations have revealed that the compound can bind to multiple biological targets, which is crucial for understanding its mechanism of action and optimizing its efficacy.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to evaluate how variations in the structure affect biological activity. Key findings include:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-(2-chlorophenyl)-N-(thiazol-2-yl)furan-2-carboxamide | Thiazole and furan rings | Anticancer activity | Substituted phenyl group enhances activity |
| N-(thiazol-2-yl)benzamide | Thiazole ring with benzamide | Antagonist for ion channels | Lacks furan component |
| 5-(4-chlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide | Similar structure but different chlorine position | Potentially similar bioactivity | Variation in halogen substitution affects binding |
The dichlorophenyl group is particularly significant as it may enhance binding interactions due to its electronic properties, thus increasing the compound's overall efficacy against cancer cells .
Case Studies and Research Findings
Several studies have highlighted the anticancer potential of 5-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide:
-
Cytotoxicity Against Cancer Cell Lines :
- The compound demonstrated significant cytotoxic effects on various cancer cell lines with IC50 values comparable to established chemotherapeutic agents .
- For instance, compounds structurally similar to 5-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide showed IC50 values ranging from 1.61 µg/mL to over 1000 µg/mL against different cell lines .
- Molecular Dynamics Simulations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
